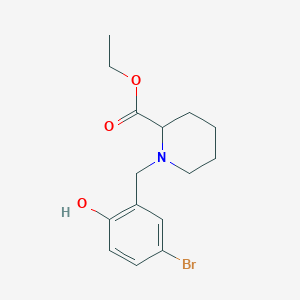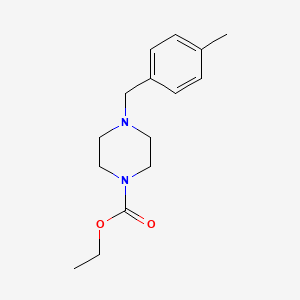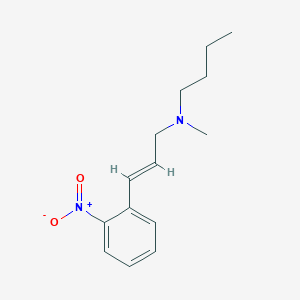![molecular formula C14H23NO2 B3852231 1,1'-[(2-phenylethyl)imino]di(2-propanol)](/img/structure/B3852231.png)
1,1'-[(2-phenylethyl)imino]di(2-propanol)
Übersicht
Beschreibung
1,1'-[(2-phenylethyl)imino]di(2-propanol), also known as "PEDIP" is a chiral ligand that has been widely used in various catalytic reactions. It has a unique structure that consists of two hydroxyl groups and an imine group, which makes it a versatile ligand for asymmetric catalysis.
Wirkmechanismus
The mechanism of action of PEDIP in catalytic reactions involves the coordination of the ligand to the metal center, followed by the formation of a chiral intermediate. The chiral intermediate then undergoes a series of reactions to form the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PEDIP. However, studies have shown that it has low toxicity and is relatively safe to handle. It is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
PEDIP has several advantages as a chiral ligand in catalytic reactions. It is relatively easy to synthesize, has high enantioselectivity, and can be easily modified to tune its properties. However, it also has some limitations, such as its sensitivity to air and moisture, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for PEDIP research. One area of interest is the development of new synthetic methods to improve the yield and selectivity of the ligand. Another area of research is the application of PEDIP in new catalytic reactions and the synthesis of new natural products and pharmaceuticals. Additionally, the study of the biochemical and physiological effects of PEDIP could provide valuable insights into its potential applications in medicine and biotechnology.
In conclusion, PEDIP is a versatile chiral ligand that has been widely used in various catalytic reactions. Its unique structure and chiral properties make it an excellent ligand for enantioselective catalysis. While there is limited research on its biochemical and physiological effects, it is relatively safe to handle and has low toxicity. There are several future directions for PEDIP research, including the development of new synthetic methods and the application of PEDIP in new catalytic reactions and the synthesis of new natural products and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
PEDIP has been extensively used as a chiral ligand in various catalytic reactions such as asymmetric hydrogenation, asymmetric allylation, and asymmetric Diels-Alder reactions. Its unique structure and chiral properties make it an excellent ligand for enantioselective catalysis. PEDIP has also been used in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
1-[2-hydroxypropyl(2-phenylethyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12(16)10-15(11-13(2)17)9-8-14-6-4-3-5-7-14/h3-7,12-13,16-17H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPEPNGSHCDHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCC1=CC=CC=C1)CC(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxypropyl(2-phenylethyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)
![1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)
![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![[1-(3-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B3852188.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)

![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)


![N-benzyl-N-[(5-bromo-2-furyl)methyl]-1-butanamine](/img/structure/B3852218.png)
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)

![6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852238.png)